(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
CAS No.: 1194032-23-9
VCID: VC2703482
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with a specific stereochemistry, indicated by the "(2S)" notation. This compound is a derivative of pyrrolidine, a five-membered ring structure, and includes a tert-butoxycarbonyl (Boc) protecting group, difluoro substituents at the 4-position, and a methyl group at the 2-position. The Boc group is commonly used in organic synthesis to protect amino groups, allowing for selective reactions without interference from the amino functionality. Physical and Chemical Characteristics
Synthesis and ApplicationsThe synthesis of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This compound is used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and medicinal chemistry research. Its unique structure makes it a valuable building block for creating chiral centers in drug candidates. Research FindingsResearch on this compound is focused on its utility in organic synthesis, particularly in the development of new drugs and bioactive molecules. The presence of the Boc group allows for easy deprotection under acidic conditions, revealing the amino group for further functionalization. The difluoro substituents contribute to increased lipophilicity and stability, which can be beneficial in drug design. Comparison with Related Compounds
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CAS No. | 1194032-23-9 | ||||||||||
Product Name | (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | ||||||||||
Molecular Formula | C11H17F2NO4 | ||||||||||
Molecular Weight | 265.25 g/mol | ||||||||||
IUPAC Name | (2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | ||||||||||
Standard InChI | InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1 | ||||||||||
Standard InChIKey | JWWNJDSEXLKVLH-JTQLQIEISA-N | ||||||||||
Isomeric SMILES | C[C@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | ||||||||||
SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | ||||||||||
Canonical SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | ||||||||||
PubChem Compound | 66705727 | ||||||||||
Last Modified | Aug 16 2023 |
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